molecular formula C7H11ClO B1619799 3-Chlorobicyclo[2.2.1]heptan-2-ol CAS No. 56816-12-7

3-Chlorobicyclo[2.2.1]heptan-2-ol

Cat. No.: B1619799
CAS No.: 56816-12-7
M. Wt: 146.61 g/mol
InChI Key: QMEJABBJPKHUJS-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[2.2.1]heptan-2-ol (CAS: 56816-12-7) is a bicyclic monoterpenoid derivative featuring a chlorine atom at the 3-position and a hydroxyl group at the 2-position of the norbornane skeleton. Its IUPAC name reflects the bicyclo[2.2.1]heptane framework, with stereochemical descriptors indicating the endo-chloro and exo-hydroxy configurations (synonyms: endo-3-chloro-exo-2-norbornanol) . The compound is regulated under UN GHS guidelines, with safety data emphasizing precautions for inhalation and handling . Its molecular formula is C₇H₁₁ClO (MW: 146.61 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in substitution and rearrangement reactions .

Properties

IUPAC Name

3-chlorobicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEJABBJPKHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338365
Record name 3-Chlorobicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56816-12-7
Record name 3-Chlorobicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
3-Chlorobicyclo[2.2.1]heptan-2-ol C₇H₁₁ClO 146.61 Chloro (C3), hydroxyl (C2) 56816-12-7 Reactive in nucleophilic substitutions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
(Isoborneol)
C₁₀H₁₈O 154.25 Three methyl groups (C1, C7, C7) 124-76-5 Fragrance industry; monoterpenoid
3,3-Dimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol C₁₅H₂₀O 216.32 Phenyl (C2), dimethyl (C3) 67653-89-8 Enhanced hydrophobicity; potential drug design
3-Amino-4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₉NO 169.26 Amino (C3), three methyl groups 32344-86-8 Bioactive intermediates
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride C₁₄H₂₇NO·HCl 225.37 (free base) Butylamino (C3), trimethyl, HCl salt 10038-73-0 Pharmaceutical candidate (e.g., antitussive)

Physicochemical Properties and Reactivity

  • Chlorine vs. Methyl/Amino Groups: The chloro substituent in this compound enhances electrophilicity, making it prone to nucleophilic substitution (e.g., SN2 reactions with methoxide to form dimethoxy derivatives, as seen in related epoxide rearrangements ). In contrast, methyl or amino groups (e.g., in isoborneol or 3-amino analogs) increase steric bulk and hydrophobicity, influencing solubility and volatility .
  • Hydrogen Bonding: The hydroxyl group in all analogs enables hydrogen bonding, but its impact is modulated by adjacent substituents.

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